(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid
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Overview
Description
(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid is a complex organic compound characterized by its adamantane core structure, which is a highly stable and rigid polycyclic hydrocarbon. The presence of a hydroxyphenyl group and a carboxylic acid group attached to the adamantane core makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the adamantane core, followed by functionalization to introduce the hydroxyphenyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the adamantane core provides structural stability. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure.
1-aminoadamantane: Known for its antiviral properties.
1,3-dehydroadamantane: An unsaturated derivative with unique reactivity.
Uniqueness
(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core with hydroxyphenyl and carboxylic acid groups, which imparts distinct chemical and biological properties not found in simpler adamantane derivatives.
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(5S,7R)-3-(4-hydroxyphenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C17H20O3/c18-14-3-1-13(2-4-14)16-6-11-5-12(7-16)9-17(8-11,10-16)15(19)20/h1-4,11-12,18H,5-10H2,(H,19,20)/t11-,12+,16?,17? |
InChI Key |
VOIFCTZBZXPLPQ-GKUGFIGPSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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